

Enoxacin-d8 (hydrochloride): Technical Guide & Bioanalytical Application

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Compound of Interest

Compound Name: Enoxacin-d8 (hydrochloride)

Cat. No.: B12411571

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Chemical Identity & Physicochemical Profile

Enoxacin-d8 is the deuterated analog of the fluoroquinolone antibiotic Enoxacin. It is engineered with eight deuterium atoms incorporated into the piperazine ring. This specific isotopic labeling renders it an ideal internal standard for LC-MS/MS assays, as it co-elutes with the analyte but is mass-resolved, compensating for matrix effects and ionization variability.

Property	Technical Specification
IUPAC Name	1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl-2,2,3,3,5,5,6,6-d8)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid hydrochloride
CAS Number	2930288-95-0 (HCl salt) / 1329642-60-5 (Free base)
Molecular Formula	C ₁₅ H ₉ D ₈ FN ₄ O ₃ [1][2][3][4][5][6][7][8][9][10][11][12] · HCl
Molecular Weight	364.84 g/mol (HCl salt) vs. 320.32 g/mol (Parent Free Base)
Isotopic Purity	≥ 99% Deuterated forms (d1-d8)
Solubility	Soluble in DMSO (>10 mg/mL), 0.1 M NaOH, and dilute acetic acid. Poorly soluble in neutral water.
Appearance	Off-white to pale yellow crystalline solid
Hygroscopicity	Hygroscopic; store under desiccant.

Core Application: Quantitative Bioanalysis (LC-MS/MS)

The primary utility of Enoxacin-d8 is as a Self-Validating Internal Standard in pharmacokinetic (PK) studies and Therapeutic Drug Monitoring (TDM).

Mechanistic Role as an Internal Standard

In electrospray ionization (ESI), matrix components (phospholipids, salts) can suppress or enhance ionization efficiency. Because Enoxacin-d8 shares the exact physicochemical properties (pKa, logP, retention time) as Enoxacin but differs in mass (+8 Da), it experiences the exact same matrix effects at the exact same moment of elution.

- **Correction Factor:** The ratio of Analyte Area to IS Area remains constant even if absolute signal intensity fluctuates due to instrument drift or matrix suppression.

- Retention Time Locking: Confirms the identity of the analyte peak in complex matrices like plasma or urine.

Mass Spectrometry Transitions (MRM)

For Triple Quadrupole (QqQ) systems, the following Multiple Reaction Monitoring (MRM) transitions are recommended. The mass shift (+8 Da) is retained in fragments containing the piperazine ring.

Compound	Precursor Ion (Q1)	Product Ion (Q3)	Fragment Origin	Collision Energy (eV)
Enoxacin (Parent)	m/z 321.1 [M+H] ⁺	m/z 303.1	Loss of H ₂ O	25
m/z 277.1	Loss of CO ₂	35		
Enoxacin-d8 (IS)	m/z 329.1 [M+H] ⁺	m/z 311.1	Loss of H ₂ O (Retains d8)	25
m/z 285.1	Loss of CO ₂ (Retains d8)	35		

“

Note: The piperazine ring is the site of deuteration. Fragments resulting from the cleavage of the piperazine ring itself may lose the +8 Da shift. Always verify the d8-label retention in your specific Q3 fragment during method development.

Experimental Workflow: Plasma Extraction

The following protocol utilizes protein precipitation, which is cost-effective and compatible with high-throughput clinical workflows.

Reagents:

- Stock Solution: 1 mg/mL Enoxacin-d8 in DMSO.
- Working IS Solution: 500 ng/mL in Methanol.
- Precipitation Agent: Acetonitrile containing 0.1% Formic Acid.

Protocol Steps:

- Aliquot: Transfer 50 μ L of plasma sample into a 1.5 mL centrifuge tube.
- Spike IS: Add 10 μ L of Working IS Solution (Enoxacin-d8). Vortex for 10 seconds.[13]
- Precipitate: Add 200 μ L of Precipitation Agent (Cold Acetonitrile + 0.1% FA).
- Agitate: Vortex vigorously for 1 min to ensure complete protein denaturation.
- Centrifuge: Spin at 14,000 x g for 10 min at 4°C.
- Transfer: Collect 100 μ L of the supernatant into an LC vial with insert.
- Dilute (Optional): If peak shape is poor, dilute 1:1 with mobile phase A (Water + 0.1% FA) to match initial mobile phase strength.

Workflow Visualization

The following diagram illustrates the bioanalytical workflow, highlighting where the Internal Standard (Enoxacin-d8) integrates to correct for experimental variability.



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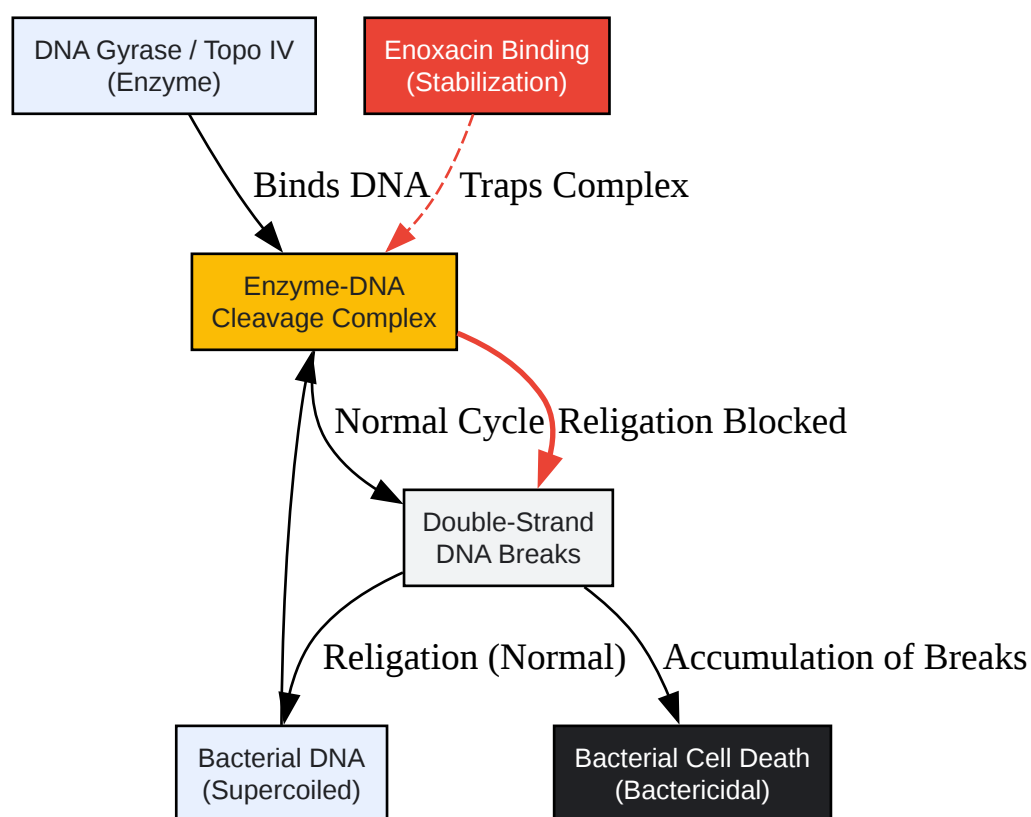
Figure 1: Step-by-step LC-MS/MS bioanalytical workflow integrating Enoxacin-d8 for error correction.

Mechanistic Context: Why Enoxacin?

While Enoxacin-d8 is an analytical tool, understanding the parent compound's biology is essential for interpreting PK data. Enoxacin is a broad-spectrum fluoroquinolone that functions as a "topoisomerase poison."^[14]

Mechanism of Action

Enoxacin targets bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV. It does not merely inhibit the enzyme; it stabilizes the enzyme-DNA cleavage complex. This prevents the religation of DNA strands, leading to the accumulation of double-strand breaks, which triggers cell death (bactericidal effect).



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Figure 2: Mechanism of Action showing the trapping of the DNA-Gyrase complex by Enoxacin.

Handling & Storage Best Practices

To maintain the integrity of the deuterium label and the chemical stability of the salt form:

- Storage: Store the solid powder at -20°C. Protect from light.

- Desiccation: The hydrochloride salt is hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can lead to hydrolysis or weighing errors.
- Solution Stability:
 - Stock (DMSO): Stable for 6 months at -20°C.
 - Working (MeOH/Water): Prepare fresh weekly. Fluoroquinolones can degrade under UV light; use amber glass vials.
- Solubility: Do not attempt to dissolve directly in neutral pH water (solubility < 1 mg/mL). Use DMSO or slightly acidic water (0.1% Formic Acid) for initial dissolution.

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